molecular formula C11H13NO2 B2878133 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 72503-43-6

6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No. B2878133
Key on ui cas rn: 72503-43-6
M. Wt: 191.23
InChI Key: NEMWEYAZCVDHEF-UHFFFAOYSA-N
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Patent
US04340595

Procedure details

10 ml of DMF are added to 65 g of anhydrous aluminum chloride with vigorous stirring, and cooling if necessary. 13.5 g (0.07 mole) of 6-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are introduced in portions into the resulting melt, and the contents of the flask are then heated to 110°-140° C., left at this temperature for 10 minutes, and thereafter stirred for a further 30 minutes without additional heating. The contents of the flask are then poured into ice water, the sand-colored precipitate formed is filtered off and the filtrate is re-extracted repeatedly with ether. The ether phases are combined, dried and concentrated on a rotary evaporator. The residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal. 6.3 g of 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (51% yield), of melting point 244°-245° C., are obtained.
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C[O:6][C:7]1[C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1>CN(C=O)C>[OH:6][C:7]1[C:12]2[CH2:13][CH2:14][CH2:15][C:16](=[O:18])[NH:17][C:11]=2[CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
COC1=CC=CC2=C1CCCC(N2)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
65 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 30 minutes without additional heating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling if necessary
TEMPERATURE
Type
TEMPERATURE
Details
the contents of the flask are then heated to 110°-140° C.
CUSTOM
Type
CUSTOM
Details
the sand-colored precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate is re-extracted repeatedly with ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from an acetone/cyclohexane/ethyl acetate mixture in the presence of animal charcoal

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=CC2=C1CCCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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